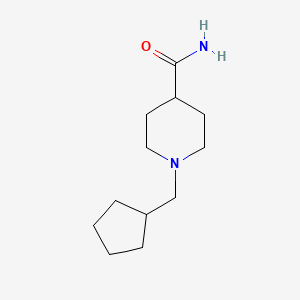

1-(Cyclopentylmethyl)piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

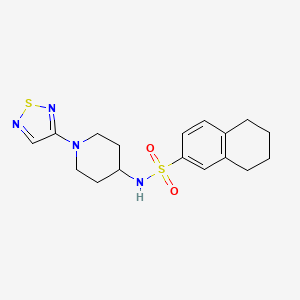

Vue d'ensemble

Description

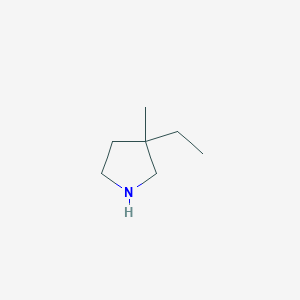

1-(Cyclopentylmethyl)piperidine-4-carboxamide is a compound that has been studied for its various biological activities . It is a derivative of piperidine-4-carboxamide, which is known to be a potent dopamine reuptake inhibitor . The derivatives of this compound have been shown to relieve pain and achieve analgesia in mice . They also possess antibacterial activity against a series of Gram-positive and Gram-negative bacteria .

Synthesis Analysis

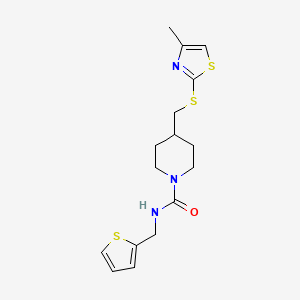

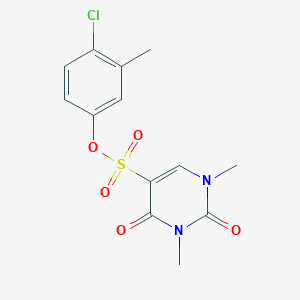

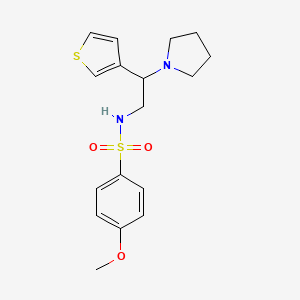

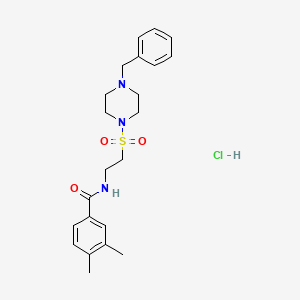

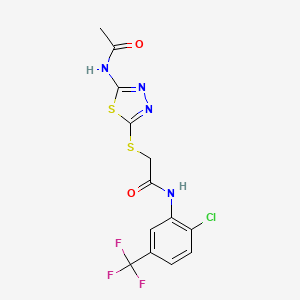

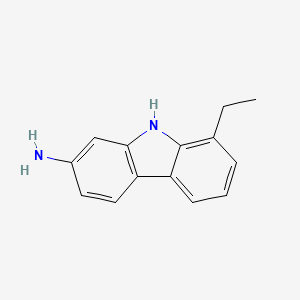

The synthesis of sulfonamide and amide derivatives of piperidine-4-carboxamide involves amino-dechlorination and amino-dealkoxylation reactions . The structure of the analogues was confirmed by different techniques such as IR and H NMR .Molecular Structure Analysis

The molecular structure of the analogues of 1-(Cyclopentylmethyl)piperidine-4-carboxamide was confirmed by different techniques such as IR and H NMR .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1-(Cyclopentylmethyl)piperidine-4-carboxamide derivatives include amino-dechlorination and amino-dealkoxylation .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(Cyclopentylmethyl)piperidine-4-carboxamide and its derivatives were analyzed using various techniques such as TLC, UV spectroscopy, IR spectroscopy, EIMS, and HNMR .Applications De Recherche Scientifique

Antibacterial Activity

1-(Cyclopentylmethyl)piperidine-4-carboxamide has been investigated for its antibacterial potential. Researchers have explored its efficacy against various bacterial strains, including Mycobacterium tuberculosis and M. abscessus . Understanding its mode of action and potential synergy with existing antibiotics could lead to novel therapeutic strategies.

DNA Gyrase Inhibition

In a whole-cell screen, this compound was identified as a hit against M. abscessus, suggesting its interaction with DNA gyrase—an essential enzyme involved in bacterial DNA replication and repair . Further studies could elucidate its precise mechanism of action and optimize its antibacterial properties.

Mécanisme D'action

Target of Action

The primary target of the compound 1-(Cyclopentylmethyl)piperidine-4-carboxamide is the DNA gyrase in Mycobacterium abscessus . DNA gyrase is an essential enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. It plays a crucial role in replication and transcription processes .

Mode of Action

1-(Cyclopentylmethyl)piperidine-4-carboxamide interacts with its target, the DNA gyrase, by inhibiting the enzyme’s activity . This inhibition prevents the supercoiling of DNA, which is a critical process for DNA replication and transcription .

Biochemical Pathways

The inhibition of DNA gyrase by 1-(Cyclopentylmethyl)piperidine-4-carboxamide affects the DNA replication and transcription pathways . The downstream effect of this inhibition is the prevention of DNA supercoiling, leading to the cessation of these critical cellular processes .

Result of Action

The molecular and cellular effects of 1-(Cyclopentylmethyl)piperidine-4-carboxamide’s action result in the inhibition of DNA replication and transcription in Mycobacterium abscessus . This inhibition leads to the cessation of these critical cellular processes, thereby inhibiting the growth and proliferation of the bacteria .

Orientations Futures

Propriétés

IUPAC Name |

1-(cyclopentylmethyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O/c13-12(15)11-5-7-14(8-6-11)9-10-3-1-2-4-10/h10-11H,1-9H2,(H2,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNITFCTRUCFKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CN2CCC(CC2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Cyclopentylmethyl)piperidine-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-fluorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2553897.png)

![{4-[(Trifluoromethyl)sulfanyl]phenyl}methanamine hydrochloride](/img/structure/B2553908.png)

![4-benzyl-N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2553918.png)